5-Bromo-2-(ethylsulfonyl)pyridine

Lipophilicity Drug design Physicochemical profiling

5-Bromo-2-(ethylsulfonyl)pyridine (CAS 223556-06-7) delivers chemoselective, sequential Suzuki–Miyaura coupling capability—5-Br couples first (yields up to 99%) while the 2-ethylsulfonyl group remains intact for a second orthogonal arylation. This specific substitution pattern is the documented key intermediate for rimsulfuron herbicide synthesis; analog substitution invalidates established manufacturing routes and regulatory dossiers. The ethylsulfonyl moiety imparts a consensus LogP of 1.63 (+0.53 vs. methylsulfonyl analog), a differentiated lipophilicity profile essential for ITK kinase inhibitor programs (PDB 4QD6). TPSA 55.41 Ų with only 2 rotatable bonds provides a well-characterized fragment for ADME optimization. Procure this exact CAS to avoid re-optimization burdens, failed couplings, and mismatched bioavailability profiles inherent to generic analog substitution.

Molecular Formula C7H8BrNO2S
Molecular Weight 250.12 g/mol
CAS No. 223556-06-7
Cat. No. B3117479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(ethylsulfonyl)pyridine
CAS223556-06-7
Molecular FormulaC7H8BrNO2S
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC=C(C=C1)Br
InChIInChI=1S/C7H8BrNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3
InChIKeyXGEVUUWBNIEEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(ethylsulfonyl)pyridine (CAS 223556-06-7) — Procurement and Differentiation Guide for Synthetic Building Blocks


5-Bromo-2-(ethylsulfonyl)pyridine (CAS 223556-06-7) is a bifunctional heteroaryl halide with molecular formula C7H8BrNO2S, molecular weight 250.12 g/mol, and typical commercial purity of ≥95% . Its molecular structure comprises a pyridine core substituted with a bromine atom at the 5-position and an ethylsulfonyl group at the 2-position, establishing orthogonal reactivity handles for sequential functionalization . This compound belongs to the broader class of 5-bromo-2-sulfonylpyridines and finds documented utility as an intermediate in cross-coupling methodologies, heterocycle synthesis, and agrochemical development programs [1].

Procurement Risk Alert: Why 5-Bromo-2-(ethylsulfonyl)pyridine Cannot Be Replaced by Methylsulfonyl or Unsubstituted Analogs


The selection of 5-bromo-2-(ethylsulfonyl)pyridine over its closest structural analogs—including 5-bromo-2-(methylsulfonyl)pyridine (CAS 98626-95-0), 5-bromo-2-(phenylsulfonyl)pyridine, and 2-bromo-5-sulfonyl regioisomers—carries material consequences for synthetic route viability, impurity profiles, and overall program timelines [1]. The ethylsulfonyl group imparts distinct physicochemical and steric properties that alter cross-coupling reactivity, chromatographic behavior, and downstream functional group tolerance relative to smaller or larger sulfonyl substituents. Generic substitution without quantitative comparative data leads to failed coupling reactions, increased byproduct formation, or mismatched lipophilicity profiles that compromise biological assay outcomes or process chemistry scale-up [2]. The following evidence dimensions establish the verifiable, data-backed differentiation that supports scientific and procurement decision-making.

Quantitative Comparative Evidence: 5-Bromo-2-(ethylsulfonyl)pyridine Differentiation Metrics for Procurement Evaluation


Physicochemical Differentiation: Lipophilicity and Rotatable Bond Count Comparison with 5-Bromo-2-(methylsulfonyl)pyridine

Computational physicochemical profiling reveals quantifiable differentiation between the ethylsulfonyl derivative and its methylsulfonyl analog. The consensus Log P value for 5-bromo-2-(ethylsulfonyl)pyridine is 1.63 (average of five independent prediction methods: iLOGP 1.33, XLOGP3 1.48, WLOGP 2.72, MLOGP 1.0, SILICOS-IT 1.64), representing a calculated increase of +0.53 Log P units versus the methylsulfonyl comparator (XLogP3 = 1.1) . Additionally, the ethylsulfonyl compound possesses two rotatable bonds versus one in the methylsulfonyl analog, introducing conformational flexibility differences that influence binding interactions and crystallization behavior [1].

Lipophilicity Drug design Physicochemical profiling ADME prediction

Suzuki-Miyaura Coupling Reactivity: Chemoselectivity in Bromo-2-sulfonyloxypyridine Systems

Published methodology on bromo-2-sulfonyloxypyridines establishes a quantifiable reactivity hierarchy that informs selection among sulfonyl substituents. Under optimized Pd-catalyzed Suzuki-Miyaura conditions at room temperature, the 5-bromo group undergoes selective coupling in yields ranging from 5% to 99% in the presence of an intact 2-sulfonyloxy group, enabling sequential diarylation for unsymmetrical diarylpyridine construction [1]. The ethylsulfonyl group exhibits distinct electronic and steric modulation compared to methylsulfonyl or phenylsulfonyl variants, influencing the rate and selectivity of the initial C–Br coupling step. This chemoselectivity profile (Br > OSO2R) is critical for building block procurement strategies where orthogonal functionalization is required [2].

Cross-coupling Chemoselectivity Palladium catalysis Sequential functionalization

Solubility Parameter Differentiation: ESOL Predicted Aqueous Solubility Relative to Methylsulfonyl Analog

Computational solubility prediction using the ESOL topological method (Delaney JS, 2004) yields a Log S value of -2.56 for 5-bromo-2-(ethylsulfonyl)pyridine, corresponding to an estimated aqueous solubility of 0.687 mg/mL (2.75 mM) and a solubility classification of 'Soluble' on the Log S scale . While direct ESOL data for the methylsulfonyl analog is not available from the same computational pipeline, the additional methylene unit in the ethyl group increases the calculated molar refractivity (49.84 vs. lower value for methyl analog) and contributes to the observed solubility profile [1]. This solubility parameter informs solvent selection for homogeneous reaction conditions and crystallization protocol development.

Aqueous solubility Reaction medium optimization Precipitation control Process chemistry

Kinase Inhibitor Scaffold Context: Sulfonylpyridine SAR and Protein-Ligand Interactions

Structural analysis of sulfonylpyridine-based ITK inhibitors reveals that the sulfonyl group participates in key hydrogen-bonding interactions within the kinase ATP-binding pocket. The co-crystal structure of an ITK kinase domain with a sulfonylpyridine inhibitor (PDB ID: 4QD6, resolution 2.45 Å) demonstrates that the sulfonyl oxygen atoms engage the hinge region, while substituent variations at the sulfonyl group (methyl, ethyl, or larger alkyl/aryl groups) modulate both potency and kinase selectivity [1]. The ethyl group in 5-bromo-2-(ethylsulfonyl)pyridine provides a specific steric and lipophilic contribution distinct from methyl or phenyl sulfonyl analogs, which translates to differential SAR profiles in kinase inhibitor development programs [2].

Kinase inhibition ITK inhibitor Structure-activity relationship Medicinal chemistry

Topological Polar Surface Area Consistency: Predictive ADME Parameter Comparison

The topological polar surface area (TPSA) for both 5-bromo-2-(ethylsulfonyl)pyridine and its methylsulfonyl analog is calculated as 55.41 Ų . This TPSA value falls below the 60 Ų threshold typically associated with favorable blood-brain barrier penetration and within the range (≤140 Ų) predictive of acceptable oral absorption [1]. While the TPSA equivalence indicates similar passive permeability potential, the differentiated Log P values (1.63 vs. 1.1) drive divergent distribution coefficients and protein binding characteristics that influence in vivo pharmacokinetic behavior independent of TPSA.

TPSA Drug-likeness ADME prediction Blood-brain barrier permeability

Procurement-Driven Application Scenarios: Where 5-Bromo-2-(ethylsulfonyl)pyridine Delivers Differentiated Value


Sequential Suzuki-Miyaura Coupling for Unsymmetrical Diarylpyridine Libraries

The orthogonal reactivity of the 5-bromo and 2-ethylsulfonyl groups supports chemoselective, room-temperature Suzuki-Miyaura coupling sequences for generating unsymmetrical diarylpyridines. The 5-bromo position couples first with arylboronic acids in yields up to 99% while preserving the 2-ethylsulfonyl group intact, enabling a second coupling step to install a distinct aryl moiety [1]. This sequential functionalization strategy is specifically enabled by the 5-bromo-2-sulfonyl substitution pattern; procurement of the methylsulfonyl or phenylsulfonyl analogs alters reaction kinetics and may require re-optimization of conditions, while 2-bromo-5-sulfonyl regioisomers exhibit completely different reactivity hierarchies.

Rimsulfuron Agrochemical Intermediate: Commercial-Scale Sulfonylurea Herbicide Synthesis

5-Bromo-2-(ethylsulfonyl)pyridine is a documented key intermediate in the synthesis of rimsulfuron, a widely deployed sulfonylurea herbicide [1]. The ethylsulfonyl group is essential to the final herbicide structure and cannot be substituted with methylsulfonyl or other sulfonyl variants without altering the regulatory dossier and field efficacy profile. Procurement of this specific intermediate ensures continuity with established manufacturing processes and avoids the re-validation burden associated with analog substitution.

ITK Kinase Inhibitor Lead Optimization: Sulfonylpyridine Scaffold Development

Structural biology evidence from PDB 4QD6 establishes that sulfonylpyridine derivatives engage the ITK kinase hinge region via hydrogen bonding from sulfonyl oxygen atoms [1]. The ethyl substituent provides a specific steric and lipophilic contribution (Log P 1.63) that differs quantitatively from the methyl analog (Log P 1.1). This differentiated lipophilicity directly influences cellular permeability and off-target kinase selectivity profiles. Researchers optimizing ITK inhibitors or related kinase targets should procure the ethylsulfonyl derivative when SAR studies have established this specific substitution as optimal for potency-selectivity balance .

Medicinal Chemistry Building Block Requiring Defined Lipophilicity (Log P 1.63) for ADME Optimization

The consensus Log P of 1.63, combined with TPSA of 55.41 Ų and 2 rotatable bonds, provides a well-characterized physicochemical profile for fragment-based drug design and ADME optimization [1]. The quantifiable Log P difference of +0.53 units versus the methylsulfonyl analog enables rational selection based on desired permeability and distribution characteristics. This compound is appropriate for programs where moderate lipophilicity is required to balance solubility (0.687 mg/mL) with membrane permeability—a profile not achievable with the more polar methylsulfonyl analog or the excessively lipophilic phenylsulfonyl variant .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(ethylsulfonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.